D-(+)-Apfelsäure

Übersicht

Beschreibung

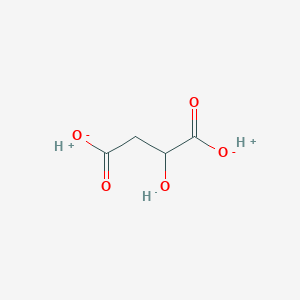

D-Malic acid, also known as ®-2-hydroxybutanedioic acid, is an organic compound with the molecular formula C₄H₆O₅. It is a dicarboxylic acid that is produced synthetically and is not naturally occurring. D-Malic acid is the enantiomer of L-Malic acid, which is found in many fruits and is a key intermediate in the citric acid cycle. D-Malic acid is used in various industrial applications, including food and beverage production, pharmaceuticals, and cosmetics .

Wissenschaftliche Forschungsanwendungen

D-Äpfelsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen:

Chemie:

- Wird als chiraler Baustein bei der Synthese komplexer organischer Moleküle eingesetzt.

- Wird zur Untersuchung der Stereochemie und enantiomeren Trenntechniken eingesetzt .

Biologie:

- Untersucht wurde seine Rolle in Stoffwechselwegen und seine möglichen Auswirkungen auf zelluläre Prozesse.

- Wird in Studien im Zusammenhang mit Enzymaktivität und -inhibition verwendet .

Medizin:

- Erforscht wurden seine potenziellen therapeutischen Anwendungen, darunter seine Verwendung als Hilfsstoff in pharmazeutischen Formulierungen.

- Studien zu seinen potenziellen antioxidativen Eigenschaften und seiner Rolle bei der Reduzierung von oxidativem Stress .

Industrie:

- Wird als Geschmacksverstärker und Säuerungsmittel in der Lebensmittel- und Getränkeindustrie verwendet.

- Wird bei der Herstellung von biologisch abbaubaren Polymeren und anderen umweltfreundlichen Materialien eingesetzt .

5. Wirkmechanismus

D-Äpfelsäure übt seine Wirkung über verschiedene molekulare Zielstrukturen und Pfade aus:

NAD-abhängige Malatenzym: D-Äpfelsäure wird durch das NAD-abhängige Malatenzym zu Oxalacetat oxidiert, das eine Rolle im Citratzyklus spielt.

Citratsynthase: D-Äpfelsäure kann durch die Wirkung der Citratsynthase in Citrat umgewandelt werden, die an der Energieproduktion und der metabolischen Regulation beteiligt ist.

Fumarathydratase: D-Äpfelsäure ist auch ein Substrat für die Fumarathydratase, die die Hydratisierung von Fumarat zu Malat im Citratzyklus katalysiert.

Wirkmechanismus

Target of Action

D-(+)-malic acid, also known as ®-2-Hydroxysuccinic acid, ®-malic acid, D(+)-Malic acid, D-malic acid, or D-malate, is a key intermediate in the tricarboxylic acid (TCA) cycle, a crucial metabolic pathway in all aerobic organisms . Its primary targets are the enzymes involved in this cycle, such as malate dehydrogenase, which catalyzes the conversion of malate to oxaloacetate .

Mode of Action

D-(+)-malic acid interacts with its target enzymes by serving as a substrate. For instance, in the reaction catalyzed by malate dehydrogenase, D-(+)-malic acid is oxidized to oxaloacetate, with the concurrent reduction of NAD+ to NADH . This reaction is reversible, allowing for the dynamic regulation of metabolic flux through the TCA cycle.

Biochemical Pathways

D-(+)-malic acid plays a central role in the TCA cycle, also known as the Krebs cycle or citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to generate energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into ATP and carbon dioxide. In addition to energy production, the TCA cycle also provides precursors for many biosynthetic pathways .

Pharmacokinetics

As a natural component of the tca cycle, it is likely rapidly metabolized and utilized within the body . Factors such as route of administration, dose, and individual metabolic differences may influence its bioavailability .

Result of Action

The primary result of D-(+)-malic acid’s action is the production of energy in the form of ATP through its role in the TCA cycle . By serving as a substrate for enzymes in this cycle, it contributes to the generation of reducing equivalents (NADH and FADH2), which are used in the electron transport chain to produce ATP .

Action Environment

The action of D-(+)-malic acid is influenced by various environmental factors, including pH, temperature, and the presence of other metabolites . For example, the activity of the TCA cycle, and thus the utilization of D-(+)-malic acid, can be modulated by the availability of other substrates and by the energy needs of the cell . Additionally, certain pathological conditions, such as hypoxia, can alter the metabolic flux through the TCA cycle .

Biochemische Analyse

Biochemical Properties

D-(+)-Malic acid participates in several biochemical reactions, primarily through its role in the TCA cycle. It interacts with various enzymes, including malate dehydrogenase, which catalyzes the conversion of malate to oxaloacetate, and fumarase, which catalyzes the hydration of fumarate to malate . These interactions are essential for energy production and carbon skeleton provision in cells.

Cellular Effects

D-(+)-Malic acid influences various cellular processes. It plays a critical role in cellular respiration, contributing to the production of ATP, the primary energy currency of the cell . It also impacts cell signaling pathways, particularly those related to energy status and nutrient availability. Moreover, D-(+)-Malic acid can influence gene expression, particularly genes involved in energy metabolism .

Molecular Mechanism

The molecular mechanism of D-(+)-Malic acid primarily involves its participation in enzymatic reactions. As a substrate, it binds to the active sites of enzymes such as malate dehydrogenase and fumarase, facilitating the conversion of one metabolite to another . This binding interaction can lead to conformational changes in the enzyme, influencing its activity.

Temporal Effects in Laboratory Settings

The effects of D-(+)-Malic acid in laboratory settings can vary over time. Its stability is generally high, allowing for long-term storage without significant degradation . Its effects on cellular function may change over time, depending on factors such as cell type, metabolic state, and experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of D-(+)-Malic acid can vary with dosage. At physiological concentrations, it contributes to normal cellular function and energy metabolism

Metabolic Pathways

D-(+)-Malic acid is involved in several metabolic pathways. The most notable is the TCA cycle, where it serves as a key intermediate . It interacts with various enzymes in this pathway, influencing the flow of metabolites and the overall rate of energy production.

Transport and Distribution

D-(+)-Malic acid is transported across cellular membranes by specific transport proteins, allowing it to be distributed throughout the cell . Its accumulation within cells can be influenced by factors such as metabolic state, nutrient availability, and the activity of transport proteins.

Subcellular Localization

D-(+)-Malic acid is found in various subcellular compartments, including the cytosol and mitochondria . Its localization can influence its activity and function, as different compartments provide distinct environments that can affect the kinetics of enzymatic reactions.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: D-Äpfelsäure wird typischerweise durch die katalytische Hydratisierung von Maleinsäureanhydrid synthetisiert. Die Reaktion beinhaltet die Addition von Wasser zu Maleinsäureanhydrid in Gegenwart eines Katalysators, was zur Bildung eines racemischen Gemischs aus D- und L-Äpfelsäure führt. Die Reaktionsbedingungen umfassen einen Temperaturbereich von 80-100 °C und einen Druck von 1-2 Atmosphären .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird D-Äpfelsäure durch die katalytische Hydratisierung von Maleinsäureanhydrid hergestellt, gefolgt von der Trennung der D- und L-Enantiomere. Die Trennung erfolgt durch Kristallisations- oder Chromatographietechniken. Die resultierende D-Äpfelsäure wird dann gereinigt und in verschiedenen Anwendungen verwendet .

Analyse Chemischer Reaktionen

Arten von Reaktionen: D-Äpfelsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: D-Äpfelsäure kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen zu Oxalessigsäure oxidiert werden.

Reduktion: Die Reduktion von D-Äpfelsäure kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden, was zur Bildung von 2-Hydroxybutansäure führt.

Hauptsächlich gebildete Produkte:

Oxidation: Oxalessigsäure

Reduktion: 2-Hydroxybutansäure

Substitution: Dimethylmalat

Vergleich Mit ähnlichen Verbindungen

D-Äpfelsäure ähnelt anderen Dicarbonsäuren wie L-Äpfelsäure, Bernsteinsäure und Weinsäure. Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

L-Äpfelsäure: Das natürlich vorkommende Enantiomer der Äpfelsäure, das in vielen Früchten vorkommt und am Citratzyklus beteiligt ist.

Bernsteinsäure: Eine Dicarbonsäure mit einer ähnlichen Struktur, der jedoch die Hydroxylgruppe fehlt, die in der Äpfelsäure vorhanden ist.

Weinsäure: Eine weitere Dicarbonsäure mit zwei Hydroxylgruppen, die häufig in Trauben vorkommt und in der Lebensmittel- und Getränkeindustrie verwendet wird.

Die einzigartige Stereochemie von D-Äpfelsäure und ihre synthetische Herstellung machen es von diesen ähnlichen Verbindungen deutlich unterscheidbar und bieten in bestimmten Anwendungen spezifische Vorteile.

Eigenschaften

IUPAC Name |

(2R)-2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEPYKJPYRNKOW-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90892496 | |

| Record name | (+)-Malic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | D-(+)-Malic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20679 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Malic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

364 mg/mL at 20 °C | |

| Record name | D-Malic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

636-61-3 | |

| Record name | D-Malic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Malic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Malic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Malic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-malic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P750Y95K96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Malic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

101 °C | |

| Record name | D-Malic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.